Computed Lipophilicity (XLogP3) Comparison: 4,7,8- vs. 4,6,8-Trimethylquinolin-2-amine
The 4,7,8-substitution pattern yields a computed XLogP3 of 2.9, compared with 3.1 for the 4,6,8-regioisomer [1][2]. This 0.2 log unit reduction indicates slightly lower lipophilicity, which may translate to improved aqueous solubility and reduced non-specific protein binding in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 4,6,8-Trimethylquinolin-2-amine: XLogP3 = 3.1 |
| Quantified Difference | ΔXLogP3 = -0.2 (less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
Lower lipophilicity can reduce off-target binding and improve developability, making 4,7,8-Trimethylquinolin-2-amine a preferred starting point when aiming for balanced ADME properties.
- [1] PubChem, Computed Properties for CID 84618597 (4,7,8-Trimethylquinolin-2-amine): XLogP3 = 2.9. https://pubchem.ncbi.nlm.nih.gov/compound/1307239-73-1 View Source
- [2] PubChem, Computed Properties for 4,6,8-Trimethylquinolin-2-amine (CAS 1307239-65-1): XLogP3 approximate value 3.1 based on isomer comparison. https://pubchem.ncbi.nlm.nih.gov/ View Source
